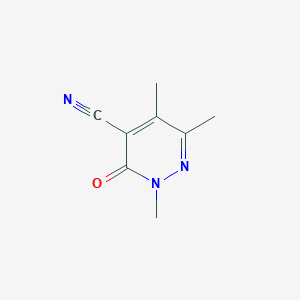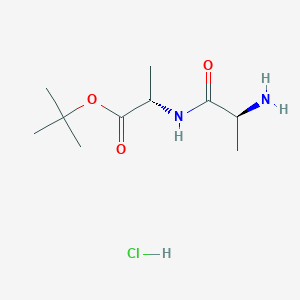
4-(4-nitrophenyl)-1H-imidazol-2-amine
Vue d'ensemble
Description
4-(4-Nitrophenyl)-1H-imidazol-2-amine is a chemical compound characterized by its nitrophenyl group attached to an imidazole ring
Mécanisme D'action
Target of Action
It’s known that similar compounds like 4-nitrophenol are used in catalytic reduction reactions and fluorescence detection assays . These reactions typically involve nanostructured materials and enzymes like α-glucosidase .
Mode of Action
For instance, 4-nitrophenol can quench the fluorescence of silicon nanoparticles through the inner filter effect (IFE), a flexible and simple signal transfer strategy . This property allows 4-nitrophenol to be used in fluorescence detection assays .
Biochemical Pathways
This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related compound, showed promising results in predicting drug-likeness and absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The related compound 4-nitrophenol has been shown to quench the fluorescence of silicon nanoparticles, which can be used to detect α-glucosidase activity .
Action Environment
The action of 4-(4-nitrophenyl)-1H-imidazol-2-amine is likely to be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-1H-imidazol-2-amine typically involves the reaction of 4-nitroaniline with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is then nitrosated to introduce the nitro group.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Nitrophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or hydrogen gas.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzoic acid.
Reduction: Production of 4-aminophenyl-imidazole.
Substitution: Generation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(4-nitrophenyl)-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes. It is also used in the development of new pharmaceuticals and diagnostic agents.
Medicine: Research has shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its ability to interact with biological targets suggests potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
4-Nitroaniline: Similar in structure but lacks the imidazole ring.
Imidazole: A simpler compound without the nitro group.
4-Nitrophenol: Contains a hydroxyl group instead of the amino group.
Uniqueness: 4-(4-nitrophenyl)-1H-imidazol-2-amine is unique due to its combination of the nitro group and the imidazole ring, which provides distinct chemical and biological properties compared to its similar compounds.
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-5-8(12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZNYQMDYLRHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287967 | |
| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-21-1 | |
| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60472-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)











